molecular formula C11H9N3O2S B2734750 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 749889-22-3

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2734750
CAS No.: 749889-22-3
M. Wt: 247.27
InChI Key: ABNPNGOJWAZAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features both a thiazole and a benzoxazine ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves the formation of the thiazole ring followed by the construction of the benzoxazine moiety. One common method involves the reaction of 2-aminothiazole with appropriate benzoxazine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary but often involve solvents like ethanol, DMSO, or acetonitrile and may require catalysts or specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzoxazine derivatives, such as:

  • 2-aminothiazole
  • 4-(2-amino-1,3-thiazol-4-yl)phenol
  • Various benzoxazine derivatives

Uniqueness

What sets 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one apart is its unique combination of the thiazole and benzoxazine rings, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9/h1-3,5H,4H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNPNGOJWAZAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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